molecular formula C16H22ClNO2 B11837345 Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate

Cat. No.: B11837345
M. Wt: 295.80 g/mol
InChI Key: CEUWVOUOAFRPFH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a 4-chlorobenzyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate typically involves the reaction of 4-chlorobenzylamine with tert-butyl 3-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous synthesis, which is more efficient and sustainable compared to traditional batch processes. The use of microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate is unique due to the presence of the 4-chlorobenzyl group attached to the pyrrolidine ring. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds. The combination of the tert-butyl ester group and the 4-chlorobenzyl group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

tert-butyl 3-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)18-9-8-13(11-18)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUWVOUOAFRPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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